2-(4-Chlorophenyl)furan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

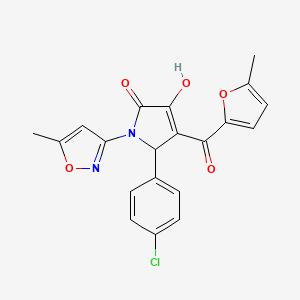

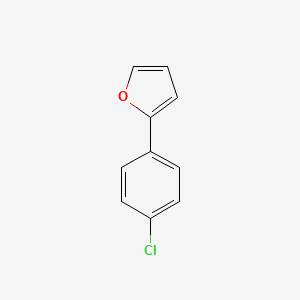

“2-(4-Chlorophenyl)furan” is a chemical compound that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The furan ring in this compound is substituted at the 2-position with a 4-chlorophenyl group .

Synthesis Analysis

A common method for synthesizing furan derivatives involves a BF3·Et2O mediated formal [4 + 1] reaction of 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones . This protocol integrates three steps of cyclopropanation, Cloke–Wilson rearrangement, and elimination of HCl in one flask to give products in moderate to good yields .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringClC1=CC=C(C=C1)/C(C2=CC=CO2) . The compound has an empirical formula of C10H7ClO and a molecular weight of 178.615 Da .

Wissenschaftliche Forschungsanwendungen

Crystallographic Studies

The compound 2-(4-Chlorophenyl)furan has been studied in various crystallographic contexts. For instance, the crystal structure of 3-(4-Chlorophenylsulfonyl)-2-methylnaphtho[1,2-b]furan was analyzed, revealing interactions like π–π interactions and C—H⋯π interactions, which contribute to the stability of the crystal structure (Choi et al., 2008). Similarly, the molecule 4,4′-Dianilino-3,3′-(4-chlorobenzylidene)bis[furan-2(5H)-one] displayed a unique crystal structure with intramolecular N—H⋯O interactions and a three-dimensional network formed by intermolecular interactions (Shi, Zhou, & Tu, 2009).

Synthesis and Biological Evaluation

Several studies have focused on the synthesis and biological evaluation of derivatives of this compound. A novel series of pyrazoline derivatives exhibiting antiinflammatory and antibacterial properties were synthesized, which included 1-(4-chlorophenyl)-3-(4-substituted phenyl)-5-(5-(4-nitrophenyl) furan-2-yl)-4,5-dihydro-1H-pyrazole derivatives (Ravula et al., 2016). Additionally, the synthesis and characterization of Schiff bases of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes were performed, which were evaluated for antimicrobial activity (Arora et al., 2013).

Photochemical Routes

The compound has also been a subject of interest in photochemical studies. A photochemical route to 2-substituted benzo[b]furans was developed, demonstrating an efficient and environmentally friendly method for synthesizing benzo[b]furans by reacting chlorophenol derivatives with terminal alkynes (Protti et al., 2012).

Metabolic Cleavage Studies

The mechanism of metabolic cleavage of the furan ring in compounds like ethyl 2-(4-chlorophenyl)-5-(2-furyl)oxazole-4-acetate was studied, providing insights into the metabolic pathways and reactions involved in the biological fate of such chemicals (Kobayashi, Sugihara, & Harigaya, 1987).

Solar Cell Applications

In the field of renewable energy, phenothiazine derivatives with furan linkers, including this compound, were synthesized and used in dye-sensitized solar cells. The furan-linked derivative showed a significant improvement in solar energy-to-electricity conversion efficiency (Kim et al., 2011).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)furan |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGLKWKQBWOENE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2656718.png)

![N-(1-cyanocyclohexyl)-2-({1,1'-dimethyl-1H,1'H-[3,4'-bipyrazole]-4-yl}amino)acetamide](/img/structure/B2656723.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-fluorophenoxy)propanamide](/img/structure/B2656726.png)

![2-((3-allyl-5-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(benzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2656727.png)

![2-(4-((4-(tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2656730.png)

![1-[4-[4-[2-(3,5-Dimethylphenoxy)acetyl]piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2656731.png)

![5-Chloro-6-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2656737.png)